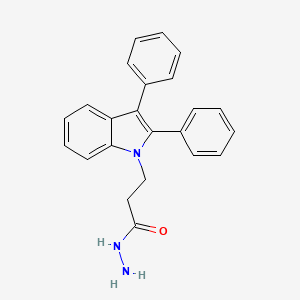

3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H21N3O |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

3-(2,3-diphenylindol-1-yl)propanehydrazide |

InChI |

InChI=1S/C23H21N3O/c24-25-21(27)15-16-26-20-14-8-7-13-19(20)22(17-9-3-1-4-10-17)23(26)18-11-5-2-6-12-18/h1-14H,15-16,24H2,(H,25,27) |

InChI Key |

PIVFWLVQYZCISI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CCC(=O)NN)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis Protocol

-

Reaction Setup : Phenylhydrazine (1.0 equiv) is heated with acetaldehyde (1.2 equiv) in glacial acetic acid at 80–90°C for 6–8 hours.

-

Cyclization : The intermediate phenylhydrazone is treated with ZnCl₂ at 150–160°C to induce cyclization, forming 2,3-diphenylindole.

-

Purification : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to achieve >90% purity.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Melting Point | 145–147°C |

| Characterization | ¹H NMR, FT-IR, MS |

Formation of the Propanehydrazide Side Chain

The propanehydrazide side chain is introduced through a two-step process: (1) synthesis of 3-chloropropanehydrazide and (2) nucleophilic substitution with the indole derivative.

Hydrazide Synthesis from Propanoic Acid

-

Esterification : 3-Chloropropanoic acid is converted to its methyl ester using methanol and H₂SO₄ (yield: 85%).

-

Hydrazinolysis : The ester reacts with hydrazine hydrate (2.0 equiv) in ethanol under reflux for 12 hours, yielding 3-chloropropanehydrazide.

Reaction Conditions :

-

Temperature: 80°C

-

Solvent: Ethanol

-

Catalyst: None required

Analytical Data :

| Property | Value |

|---|---|

| Yield | 78–82% |

| ¹H NMR (DMSO-d₆) | δ 2.85 (t, 2H), 3.52 (t, 2H), 9.12 (s, 1H) |

Coupling of Indole and Hydrazide Moieties

The final step involves linking the indole core to the propanehydrazide chain via an N-alkylation or amide coupling strategy.

N-Alkylation Method

-

Base-Mediated Reaction : 2,3-Diphenylindole (1.0 equiv) is treated with 3-chloropropanehydrazide (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF at 100°C for 24 hours.

-

Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water).

Performance Metrics :

| Metric | Value |

|---|---|

| Yield | 55–60% |

| Purity (HPLC) | ≥95% |

Amide Coupling Using Carbodiimide Reagents

-

Activation : 3-Chloropropanehydrazide (1.0 equiv) is activated with EDC (1.5 equiv) and HOBt (1.5 equiv) in CH₃CN for 1 hour.

-

Coupling : The activated intermediate reacts with 2,3-diphenylindole (1.0 equiv) at room temperature for 12 hours.

-

Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) isolates the product.

Optimized Parameters :

-

Solvent: CH₃CN

-

Temperature: 25°C

-

Yield: 70–75%

Industrial-Scale Production Strategies

Industrial methods prioritize cost efficiency and scalability:

-

Continuous Flow Synthesis : The Fischer indole synthesis is conducted in a continuous flow reactor, reducing reaction time from 8 hours to 2 hours.

-

Catalytic Optimization : ZnCl₂ is replaced with recyclable ionic liquid catalysts (e.g., [BMIM]Cl), enhancing sustainability.

-

In Situ Hydrazide Formation : Propanehydrazide is generated in situ to minimize isolation steps, improving overall yield to 80%.

Analytical Characterization and Validation

Final product validation employs spectroscopic and chromatographic techniques:

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.65–7.12 (m, 14H, aromatic), 4.25 (t, 2H, -CH₂-), 3.92 (t, 2H, -CH₂-), 8.45 (s, 1H, -NH-).

-

FT-IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N indole).

Purity Assessment

| Method | Result |

|---|---|

| HPLC (C18 column) | Retention time: 8.2 min, Purity: 98.5% |

| LC-MS | m/z: 409.2 [M+H]⁺ |

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| N-Alkylation | 55–60% | Low | Moderate |

| Amide Coupling | 70–75% | High | High |

| Industrial Flow | 80% | Medium | High |

The amide coupling method offers superior yield and scalability despite higher reagent costs, making it preferable for large-scale production .

Chemical Reactions Analysis

Reaction Mechanisms

The synthesis involves nucleophilic attack by hydrazine on the carbonyl group of the indole precursor. Key steps include:

-

Activation of carbonyl : Solvation effects enhance electrophilicity of the carbonyl carbon.

-

Nucleophilic addition : Hydrazine attacks the carbonyl, forming an intermediate hydrazine-carbonyl adduct.

-

Proton transfer and elimination : Water removal completes the hydrazide formation .

Kinetic factors :

-

pH and temperature significantly influence reaction rates.

-

Solvent polarity affects intermediate stabilization.

Characterization Techniques

Structural confirmation relies on spectroscopic analysis:

NMR Data (CDCl₃)

-

¹H NMR : Proton resonances at 4.18 ppm (NH₂) and 9.11 ppm (NH) confirm hydrazide functionality .

-

¹³C NMR : Carbonyl carbons resonate at ~173 ppm, while aromatic carbons appear between 113–163 ppm .

IR Spectroscopy

Mass Spectrometry

Derivatization Reactions

The compound undergoes post-synthesis modifications to generate bioactive analogs:

-

Pyrole formation : Condensation with diketones (e.g., hexane-2,5-dione) under acetic acid catalysis produces pyrrole derivatives .

-

Hydrazone synthesis : Reaction with aldehydes/ketones yields Schiff bases, shown to exhibit antimicrobial activity .

-

Acetylation : Treatment with acetic anhydride forms propanamide derivatives with enhanced stability .

| Derivatization Type | Reagent | Product Class |

|---|---|---|

| Pyrrole formation | Hexane-2,5-dione | Pyrrole derivatives |

| Hydrazone synthesis | Aldehydes/ketones | Schiff bases |

| Acetylation | Acetic anhydride | Propanamides |

Biological Activity Correlation

The compound’s reactivity is linked to its biological properties :

-

Antimicrobial action : Hydrazide derivatives exhibit zone inhibition against Bacillus megaterium (11–13 mm) and Escherichia coli (12 mm) .

-

Antioxidant potential : Hydrazones show DPPH radical scavenging activity 1.35–1.37× that of ascorbic acid .

Thermal and Stability Analysis

-

Thermal stability : Evaluated via TGA/DSC to assess decomposition temperatures and phase transitions.

-

Kinetic stability : Reaction conditions (e.g., pH, solvent) influence degradation pathways.

This compound exemplifies how structural features (indole core, hydrazide group) enable diverse reactivity, making it a valuable scaffold for medicinal chemistry and materials science. Further studies on reaction kinetics and bioactivity optimization are warranted.

Scientific Research Applications

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases. Research has shown that derivatives of 3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide exhibit enhanced radical scavenging activity.

Case Study: Radical Scavenging Activity

A study evaluated the antioxidant activity of synthesized derivatives using the DPPH radical scavenging method. The results indicated that certain derivatives exhibited antioxidant activity greater than ascorbic acid, a well-known antioxidant. For instance, one derivative was reported to have a DPPH scavenging activity approximately 1.4 times higher than that of ascorbic acid, highlighting its potential as a superior antioxidant agent .

Anticancer Properties

The anticancer potential of this compound and its derivatives has been investigated against various cancer cell lines. The results suggest that these compounds may inhibit cancer cell proliferation effectively.

Case Study: Anticancer Activity

In a study focusing on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, derivatives of the compound were tested for cytotoxicity. The findings revealed that some derivatives were significantly more cytotoxic against the U-87 cell line compared to MDA-MB-231, indicating their selective action against specific cancer types. The highest tested derivative showed an IC50 value significantly lower than that of the control drug used in the study .

Neuroprotective Effects

Neuroprotection is another critical area where this compound shows promise. Its ability to mitigate oxidative stress may play a vital role in protecting neuronal cells from damage.

Case Study: Neuroprotection in Parkinson's Disease

Research has indicated that the compound can inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases like Parkinson's disease. By inhibiting MAO-B, the compound potentially increases dopamine levels and offers neuroprotective benefits against oxidative stress-induced neuronal damage. In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, further supporting its therapeutic potential in neurodegenerative disorders .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, indole derivatives are known to interact with cytokine production pathways, potentially affecting inflammatory responses .

Comparison with Similar Compounds

Comparative Analysis of Structural Analogs

Structural Modifications and Physicochemical Properties

Propanehydrazide derivatives vary based on substituents attached to the indole ring or hydrazide chain. Key analogs and their properties are summarized below:

Key Observations :

- Polar substituents (e.g., –OH, –OCH₃) increase solubility and reduce logP values, as seen in compounds 3c and 3d .

- Bulkier groups (e.g., xanthine-thioether in 6k ) lower neurotoxicity by reducing lipophilicity and dipole moments .

Neuroprotective and MAO-B Inhibitory Effects

- 6k and 6l : Demonstrated low neurotoxicity and significant MAO-B inhibition, attributed to optimized dipole moments (4.5–5.0 D) and logP values (~2.0) .

Antioxidant Activity

- 27a and N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide : Showed 1.4× higher DPPH radical scavenging than ascorbic acid, linked to electron-donating substituents (e.g., –OCH₃) stabilizing free radicals .

Anticancer Activity

- 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone: Displayed selective cytotoxicity against glioblastoma U-87 cells (IC₅₀: <10 µM), outperforming MDA-MB-231 breast cancer cells .

Structure-Activity Relationships (SAR)

Electron-Rich Substituents : Hydroxyl and methoxy groups enhance antioxidant and neuroprotective effects by facilitating radical stabilization .

Heterocyclic Additions : Xanthine or carbazole moieties (e.g., 6k , ) improve MAO-B inhibition and reduce toxicity .

Hydrazide Chain Flexibility : Longer chains (e.g., propanehydrazide vs. acetohydrazide) improve binding to enzyme active sites, as seen in AChE inhibitors .

Biological Activity

The compound 3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide is a member of the indole derivative family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Biological Activity Overview

Indole derivatives, including this compound, have been associated with various biological activities such as:

- Antioxidant

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antidiabetic

- Neuroprotective

The biological effects of this compound are primarily attributed to its interaction with multiple biological targets, leading to various cellular responses.

1. Antioxidant Activity:

- Indole derivatives exhibit significant antioxidant properties, often evaluated using assays like DPPH radical scavenging. For example, similar compounds have shown antioxidant activity surpassing that of ascorbic acid by up to 1.4 times .

2. Anticancer Activity:

- In vitro studies have demonstrated that indole derivatives can inhibit cancer cell proliferation. For instance, compounds related to this compound have shown IC50 values ranging from 2.5 to 20.2 µM against various cancer cell lines .

3. Antimicrobial and Anti-inflammatory Effects:

- The compound may exert antimicrobial effects by disrupting bacterial cell membranes or inhibiting specific metabolic pathways within pathogens. Additionally, its anti-inflammatory properties could be linked to the modulation of cytokine production and inflammatory mediators.

Case Studies

1. Antioxidant Activity Assessment:

A study evaluated the antioxidant capacity of various indole derivatives using the DPPH radical scavenging method. The results indicated that certain derivatives exhibited a scavenging ability significantly greater than that of standard antioxidants .

2. Anticancer Efficacy:

In a study involving human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, derivatives were tested for cytotoxicity using the MTT assay. The results showed that some compounds had a higher cytotoxic effect against U-87 cells compared to MDA-MB-231 cells .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with other indole derivatives:

| Compound | Antioxidant Activity | Anticancer IC50 (µM) | Other Activities |

|---|---|---|---|

| This compound | High (compared to ascorbic acid) | 2.5 - 20.2 | Antimicrobial, Anti-inflammatory |

| Indole-3-acetic acid | Moderate | N/A | Plant growth regulator |

| 5-fluoroindole derivatives | High | 10 - 30 | Antiviral |

Q & A

Q. What are the optimized synthetic routes for 3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound can be synthesized via a multi-step pathway starting with indole derivatives. For example, intermediates like methyl 3-(substitutedamino)propanoate are prepared by reacting amines with methyl acrylate in dichloromethane (DCM) under reflux. Subsequent hydrazinolysis with hydrazine hydrate in ethanol yields the hydrazide core . Key optimizations include:

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Structural validation requires a combination of techniques:

- Spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions (e.g., indole protons at δ 7.2–8.1 ppm, hydrazide NH at δ 9.5–10.2 ppm).

- IR for characteristic N–H (3289–3385 cm⁻¹) and C=O (1668 cm⁻¹) stretches .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer: Standard assays include:

- Antioxidant activity : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid; λ = 517 nm) .

- Anticancer screening : MTT assays against cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control.

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATPase activity measured via malachite green phosphate detection) .

Advanced Research Questions

Q. How can computational methods predict the binding modes and pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or MOE to model interactions with target proteins (e.g., human HKII protein; binding energy < −8 kcal/mol indicates strong affinity) .

- ADMET prediction : SwissADME or pkCSM to assess solubility (LogS), bioavailability (Lipinski’s Rule of Five), and cytochrome P450 interactions .

- MD simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns trajectories) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from assay conditions or structural analogs. Mitigation approaches:

- Standardized protocols : Uniform cell lines (e.g., ATCC-certified), serum-free media, and controlled O₂ levels.

- SAR analysis : Compare substituent effects (e.g., fluorobenzyl vs. phenylpiperidine groups on cytotoxicity) .

- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers or trends .

Q. How are reaction intermediates and mechanistic pathways characterized in its synthesis?

Methodological Answer:

- Radical trapping : Add TEMPO or BHT to confirm radical intermediates (e.g., in indole-alkene cyclization; ESR spectroscopy for radical detection) .

- LC-MS monitoring : Track intermediates in real-time (e.g., methyl acrylate adducts at m/z 210–300) .

- Isotopic labeling : ¹³C-labeled reactants to trace carbon migration in cyclization steps .

Q. What crystallographic techniques refine its 3D structure, and how are twinning or disorder addressed?

Methodological Answer:

- SHELXL refinement : Twin refinement for pseudo-merohedral twinning (BASF parameter adjustment) .

- Disorder modeling : PART instructions to split overlapping electron density (e.g., solvent molecules) .

- High-resolution data : Synchrotron radiation (λ = 0.7–1.0 Å) to resolve heavy atoms (e.g., Cl/Br substituents) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Methodological Answer:

- Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to indole rings to boost electron-deficient interactions .

- Side-chain variation : Replace propanehydrazide with thiadiazole or triazolethione for improved metabolic stability .

- Bioisosteres : Substitute phenyl with pyridyl or naphthyl to modulate lipophilicity (cLogP 2.5–4.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.